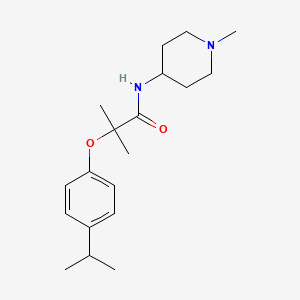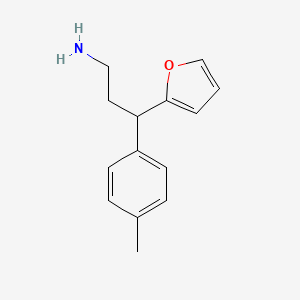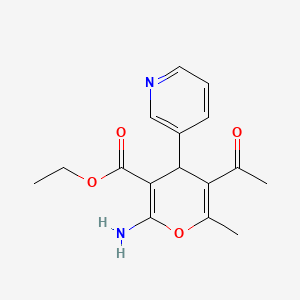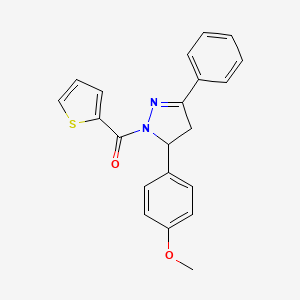
2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This chemical compound has gained attention in scientific research due to its potential therapeutic applications in treating psychiatric disorders such as schizophrenia and attention-deficit hyperactivity disorder (ADHD). In
Mécanisme D'action
2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. The D4 receptor is involved in the regulation of dopamine release in these regions, and its dysfunction has been implicated in the pathophysiology of schizophrenia and ADHD. By blocking the D4 receptor, 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide may modulate the release of dopamine in these regions, leading to therapeutic effects.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a high affinity for the dopamine D4 receptor, with a dissociation constant (Kd) of 0.47 nM. Studies have also shown that 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide is selective for the D4 receptor, with minimal binding to other dopamine receptor subtypes. In animal studies, 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to improve cognitive function and reduce hyperactivity, suggesting its potential therapeutic applications in treating schizophrenia and ADHD.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more specific targeting of this receptor subtype. However, one limitation is that 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide is not currently approved for clinical use, which limits its potential applications in human studies.
Orientations Futures
There are several future directions for research on 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. One potential direction is to explore its therapeutic applications in other psychiatric disorders, such as bipolar disorder and depression. Another direction is to investigate the potential for 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide to be used in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in human trials, which could pave the way for its approval for clinical use.
Méthodes De Synthèse
The synthesis of 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-isopropylphenol with 2-bromo-2-methylpropionyl bromide to form 2-(4-isopropylphenoxy)-2-methylpropanoic acid. The acid is then converted to the corresponding acid chloride by reaction with thionyl chloride. The acid chloride is reacted with N-(1-methyl-4-piperidinyl)amine to form 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide.
Applications De Recherche Scientifique
2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications in treating psychiatric disorders. It has been shown to be a selective antagonist of the dopamine D4 receptor, which is implicated in the pathophysiology of schizophrenia and ADHD. Studies have also shown that 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has a high affinity for the D4 receptor, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
2-methyl-N-(1-methylpiperidin-4-yl)-2-(4-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)15-6-8-17(9-7-15)23-19(3,4)18(22)20-16-10-12-21(5)13-11-16/h6-9,14,16H,10-13H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJPYYPTAAZJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5153196.png)
![N-(3-(4-chlorophenyl)-5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5153205.png)



![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile](/img/structure/B5153234.png)
![dimethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5153243.png)
![methyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5153253.png)
![2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid](/img/structure/B5153262.png)
![3-methyl-5-(2-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153264.png)

![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]hexanamide](/img/structure/B5153291.png)
![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)